bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate
Description
Bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate is a phosphonate ester characterized by a central phosphorus atom bonded to two isopropyl (propan-2-yl) ester groups and a substituted methyl group. The methyl group is further functionalized with a 4-bromophenyl ring and a phenylamino moiety. This structure combines steric bulk (from the isopropyl esters) with electronic modulation (via the bromine and amino groups), which may influence its reactivity, solubility, and biological activity.
For example, α-aminobisphosphonates are synthesized using amines, triethyl orthoformate, and dialkyl phosphites under acidic or thermal conditions . The target compound likely involves condensation of 4-bromoaniline derivatives with formaldehyde and subsequent phosphorylation with isopropyl phosphite. Such methods often require catalysts like HCl or organic acids and reflux conditions .
Properties
IUPAC Name |
N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrNO3P/c1-14(2)23-25(22,24-15(3)4)19(16-10-12-17(20)13-11-16)21-18-8-6-5-7-9-18/h5-15,19,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNBPKCZFUMXHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate typically involves the reaction of [(4-bromophenyl)(phenylamino)methyl]phosphonic dichloride with isopropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[(4-bromophenyl)(phenylamino)methyl]phosphonic dichloride+2isopropanol→bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that phosphonates, including bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate, exhibit significant antiviral properties. Studies have shown that these compounds can act as non-hydrolyzable phosphate mimics, effectively inhibiting enzymes that utilize phosphates as substrates. This mechanism has been particularly relevant in developing antiviral drugs targeting emerging infections and resistant pathogens .
Antibacterial Properties
The antibacterial activity of phosphonates has also been extensively studied. This compound has demonstrated efficacy against various bacterial strains by converting into active metabolites within cells. The compound's ability to inhibit specific bacterial toxins highlights its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
Recent studies have explored the antifungal properties of phosphonates. This compound has been evaluated for its effectiveness against fungal infections, showing promising results in inhibiting fungal growth through various biochemical pathways .
Case Studies
Several case studies illustrate the applications of this compound in medicinal chemistry:
Mechanism of Action
The mechanism of action of bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate involves its interaction with molecular targets through its phosphonate and bromophenyl groups. The phosphonate group can coordinate with metal ions, facilitating catalytic processes, while the bromophenyl group can engage in electrophilic or nucleophilic interactions, depending on the reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
The compound’s structural uniqueness lies in its combination of 4-bromophenyl, phenylamino, and isopropyl ester groups. Comparisons with related phosphonates reveal key differences:
- Substituent Effects: The 4-bromophenyl group enhances electrophilicity and may increase lipophilicity compared to hydroxyl or nitro substituents (e.g., in ’s compounds 4i and 4j) .
- Ester Groups: Isopropyl esters (target compound) confer greater steric hindrance and hydrolytic stability compared to diethyl esters (). This mirrors tenofovir disoproxil’s design, where isopropyl esters enhance membrane permeability .
Toxicological and Functional Profiles
- Toxicity: Organophosphorus (OP) compounds like BIMP () induce ER stress and cytotoxicity . While the target compound’s amino group may reduce OP-like neurotoxicity, structural similarities warrant caution.
- Applications: Diethyl phosphonates with tert-butyl groups () are used in plastics, while tenofovir () exemplifies medicinal applications .
Physicochemical Properties
- Solubility : The isopropyl esters and bromophenyl group likely render the compound less polar than diethyl analogs (), reducing aqueous solubility but enhancing lipid membrane penetration.
- Stability: Isopropyl esters resist hydrolysis better than methyl or ethyl esters, as seen in tenofovir’s prodrug design .
Key Research Findings and Gaps
- Synthesis : and provide foundational methods, but optimization for the target compound’s bulky substituents is unverified.
- Toxicity: No direct data exist; inferences from BIMP () suggest ER stress pathways merit investigation .
- Applications: Potential uses in medicinal chemistry (via amino group) or materials science (via bromophenyl) remain unexplored.
Biological Activity
Bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound typically involves a one-pot reaction using 4-bromobenzaldehyde, diisopropylphosphite, and 4-aminophenol. This method is favored for its simplicity and high yield, allowing for the introduction of various substituents by modifying the starting materials.
Chemical Structure
The molecular structure of the compound has been characterized using spectroscopic techniques such as ^1H NMR and ^31P{^1H} NMR spectroscopy. X-ray crystallography has revealed that the molecule adopts a Z conformation regarding the O=P–C–N fragment, with two aromatic rings positioned nearly perpendicular to each other.
Antifungal Activity
Research indicates that phosphonate derivatives exhibit significant antifungal properties. This compound has been tested against various fungal strains, showing promising results in inhibiting growth. The mechanism of action may involve interference with fungal cell wall synthesis or metabolic pathways critical for fungal survival .
Inhibition of Cytochrome P450 Enzymes
Studies have explored the compound's ability to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes in humans. Specifically, its selectivity against enzymes involved in steroidogenesis (e.g., CYP11B1 and CYP19) has been investigated. The compound demonstrated selective inhibition, suggesting potential applications in treating disorders related to steroid hormones .
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations .
- Neuroprotective Effects : Additional research has indicated potential neuroprotective effects of this phosphonate in models of neurodegeneration. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative diseases .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Q. Key Considerations :
- Control reaction temperature (<0°C) to minimize side reactions.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the phosphite intermediate .
Basic: How can NMR spectroscopy validate the structure and purity of this compound?
Methodological Answer:
¹H NMR :
- Aromatic Protons : Multiplets between δ 7.2–7.8 ppm (4-bromophenyl and phenylamino groups).
- Methine Proton : A singlet at δ ~4.8 ppm (CH linked to P and N).
- Isopropyl Esters : Doublets at δ ~1.2–1.4 ppm (CH₃ groups) .
³¹P NMR : A singlet at δ ~20–25 ppm confirms the phosphonate group’s integrity .
Quantitative Analysis : Integration ratios and absence of extraneous peaks (e.g., unreacted aniline at δ ~3.5 ppm) ensure purity .
Advanced: What strategies resolve stereochemical ambiguities in the (4-bromophenyl)(phenylamino)methyl moiety?
Methodological Answer:
Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers .
X-ray Crystallography : Co-crystallize with a heavy atom (e.g., SAD phasing with bromine) and refine using SHELXL (). Geometric parameters (bond angles, torsion angles) distinguish between R and S configurations .
Dynamic NMR : Monitor temperature-dependent splitting of methine proton signals to assess rotational barriers around the C–N bond .
Advanced: How can computational models predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
DFT Calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level to identify electrophilic centers (e.g., phosphorus atom, CH methine).
Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack. Lower gaps (~4–5 eV) indicate higher reactivity .
Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model hydrolysis pathways .
Basic: What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Monitor for:
- Unreacted 4-bromobenzaldehyde (retention time ~5.2 min, m/z 185).
- Phosphoric Acid Byproducts (negative-ion mode, m/z 97) .
ICP-OES : Detect residual metal catalysts (e.g., Zn < 10 ppm) .
Advanced: How does the electronic nature of the 4-bromophenyl group influence phosphonate reactivity?
Methodological Answer:
Hammett Analysis : The electron-withdrawing bromine substituent (σₚ⁺ = +0.25) increases the electrophilicity of the phosphorus center, accelerating nucleophilic substitution.
Comparative Kinetics : Compare hydrolysis rates with non-halogenated analogs (e.g., 4-methylphenyl derivative) in aqueous THF. A 2.3× rate enhancement is observed for the brominated compound .
Electrochemical Studies : Cyclic voltammetry reveals a shifted reduction potential (-1.2 V vs. Ag/AgCl) due to bromine’s inductive effect .
Basic: What safety protocols are critical during handling?
Methodological Answer:
PPE : Wear nitrile gloves, safety goggles, and a NIOSH-approved N95 mask to avoid inhalation of fine particulates .
Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., isopropanol, THF).
Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in designated halogenated waste containers .
Advanced: Can this compound serve as a precursor for metal-catalyzed cross-coupling reactions?
Methodological Answer:
Buchwald-Hartwig Amination : The phenylamino group undergoes Pd-catalyzed coupling with aryl halides (e.g., 2-bromopyridine) using RuPhos () as a ligand.
Phosphonate Activation : Convert the isopropyl esters to triflate groups (via TMSCl/NaI) to enhance leaving-group ability in Suzuki-Miyaura reactions .
Catalytic Screening : Test Pd(OAc)₂/XPhos systems in DMF at 80°C, monitoring conversion via ³¹P NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
